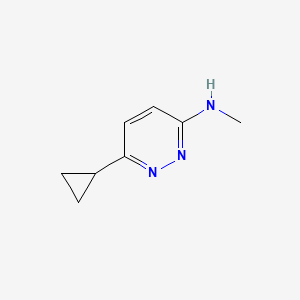

6-cyclopropyl-N-methylpyridazin-3-amine

CAS No.:

Cat. No.: VC18030005

Molecular Formula: C8H11N3

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11N3 |

|---|---|

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | 6-cyclopropyl-N-methylpyridazin-3-amine |

| Standard InChI | InChI=1S/C8H11N3/c1-9-8-5-4-7(10-11-8)6-2-3-6/h4-6H,2-3H2,1H3,(H,9,11) |

| Standard InChI Key | FBHDGDCWXPDAAY-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=NN=C(C=C1)C2CC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted with a cyclopropyl group at position 6 and a methylamino group (-NH-CH₃) at position 3. Key structural features include:

-

Pyridazine Core: Provides aromaticity and sites for electrophilic substitution.

-

Cyclopropyl Substituent: Introduces steric bulk and conformational rigidity, potentially enhancing metabolic stability.

-

Methylamino Group: Enhances solubility and enables hydrogen bonding interactions .

Molecular Formula: C₈H₁₁N₃

Molecular Weight: 149.19 g/mol

SMILES: CNC1=NN=C(C=C1)C2CC2

InChIKey: FBHDGDCWXPDAAY-UHFFFAOYSA-N .

Physicochemical Properties

| Property | Value |

|---|---|

| LogP (Predicted) | 1.65 |

| Topological Polar Surface Area | 24.92 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

These properties suggest moderate lipophilicity and bioavailability, making the compound suitable for drug discovery .

Synthesis and Optimization

Synthetic Routes

While explicit protocols for 6-cyclopropyl-N-methylpyridazin-3-amine are scarce, analogous methodologies for pyridazine derivatives provide insights:

-

Condensation Reactions: Cyclization of hydrazines with diketones or ketoesters under acidic conditions.

-

Substitution Reactions: Introduction of cyclopropyl and methylamino groups via nucleophilic aromatic substitution or Buchwald-Hartwig amination .

Example Pathway:

-

Pyridazine Formation: Reaction of 1,4-diketones with hydrazine to form the pyridazine ring.

-

Cyclopropanation: Use of cyclopropylboronic acids or Simmons-Smith reagents to introduce the cyclopropyl group.

-

Methylamination: Methylation of the amine group using methyl iodide or reductive amination with formaldehyde .

Challenges and Solutions

-

Regioselectivity: Controlling substitution positions requires careful selection of catalysts (e.g., palladium for cross-couplings).

-

Cyclopropane Stability: Strain in the cyclopropane ring may lead to ring-opening; mild reaction conditions (e.g., low temperatures) are critical .

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Based on structural analogs, 6-cyclopropyl-N-methylpyridazin-3-amine may exhibit:

-

Enzyme Inhibition: Interaction with kinases or proteases due to hydrogen bonding with the pyridazine nitrogen atoms.

-

Antimicrobial Activity: Disruption of bacterial cell wall synthesis via interference with penicillin-binding proteins.

Comparative Analysis with Analogous Compounds

| Compound | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| 6-Chloro-N-methylpyridin-2-amine | Chlorine at position 6 | Higher electronegativity | Antimicrobial (MIC: 500 ppm) |

| 1-(6-Fluoropyrimidin-4-yl)pyrrolidin-3-amine | Fluorine substitution | Enhanced lipophilicity | Anticancer (IC₅₀: 2.3 µM) |

The cyclopropyl group in 6-cyclopropyl-N-methylpyridazin-3-amine may improve metabolic stability compared to chlorinated analogs .

Applications in Drug Discovery

Target Identification

-

Kinase Inhibitors: Pyridazine derivatives are explored as ATP-competitive inhibitors (e.g., JAK2 inhibitors for myeloproliferative disorders).

-

Antimicrobial Agents: Structural similarity to quinolones suggests potential against DNA gyrase .

Case Studies

-

Malaria Treatment: Triaminopyrimidine analogs (e.g., DK3137455T3) demonstrate antimalarial activity by targeting Plasmodium dihydrofolate reductase. The cyclopropyl group may enhance blood-brain barrier penetration .

-

Cancer Therapy: Pyridazine-based compounds inhibit PARP-1, a key enzyme in DNA repair, with IC₅₀ values <100 nM .

Future Directions and Challenges

Research Priorities

-

Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability.

-

Biological Screening: In vitro assays against kinase panels and antimicrobial strains.

-

ADME Studies: Assessment of pharmacokinetics and toxicity profiles .

Technological Advances

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume